REACTION_SMILES
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[Br-:26].[CH2:35]1[O:36][CH2:37][CH2:38][CH2:39]1.[CH3:27][c:28]1[cH:29][cH:30][cH:31][c:32]([Zn+:34])[n:33]1.[CH3:40][CH2:41][O:42][C:43](=[O:44])[CH3:45].[I:1][c:2]1[n:3][c:4]([S:8][CH3:9])[n:5][cH:6][cH:7]1.[o:10]1[cH:11][cH:12][cH:13][c:14]1[P:15]([c:16]1[o:17][cH:18][cH:19][cH:20]1)[c:21]1[o:22][cH:23][cH:24][cH:25]1>>[c:2]1(-[c:32]2[cH:31][cH:30][cH:29][c:28]([CH3:27])[n:33]2)[n:3][c:4]([S:8][CH3:9])[n:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc([Zn+])n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nccc(I)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1coc(P(c2ccco2)c2ccco2)c1
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Name
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Type
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product
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Smiles
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CSc1nccc(-c2cccc(C)n2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |